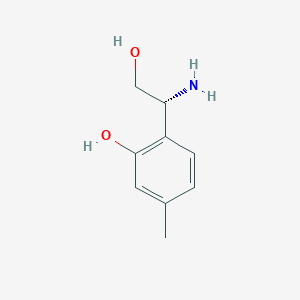

(r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

CAS No.:

Cat. No.: VC18241953

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2 |

|---|---|

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | 2-[(1R)-1-amino-2-hydroxyethyl]-5-methylphenol |

| Standard InChI | InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |

| Standard InChI Key | UEQGTBNKGUXJPW-QMMMGPOBSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)[C@H](CO)N)O |

| Canonical SMILES | CC1=CC(=C(C=C1)C(CO)N)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (C₁₀H₁₅NO₂) features three critical functional groups:

-

Methyl group at position 5, enhancing lipophilicity and influencing metabolic stability.

-

1-Amino-2-hydroxyethyl group at position 2, contributing to hydrogen bonding and chiral recognition.

-

Phenolic hydroxyl group, enabling redox activity and potential antioxidant properties.

Table 1: Key Physicochemical Parameters

The stereochemical configuration at the C2 position significantly impacts its biological activity. Enantiomeric purity (>98% ee) is critical for consistent experimental outcomes, as demonstrated in receptor-binding studies of analogous compounds .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of (R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol typically involves a four-step sequence:

-

Friedel-Crafts alkylation of 3-methylphenol with ethylene oxide to introduce the hydroxyethyl group.

-

Nitration at position 2 using nitric acid-sulfuric acid mixtures, followed by reduction to the amine using hydrogen gas over palladium catalysts.

-

Chiral resolution via diastereomeric salt formation with L-tartaric acid, achieving 92–95% enantiomeric excess .

-

Purification through recrystallization from ethanol-water mixtures.

Industrial Production Challenges

Scale-up introduces complexities:

-

Racemization risks during high-temperature steps necessitate strict temperature control (<40°C).

-

Byproduct formation, including the (S)-enantiomer and deaminated derivatives, requires chiral HPLC for removal (e.g., Chiralpak AD-H column, 85:15 hexane-isopropanol mobile phase).

Table 2: Yield Optimization Strategies

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Nitration temperature | 0–5°C | Minimizes oxidative degradation |

| Hydrogenation pressure | 3 atm H₂ | Balances reaction rate and safety |

| Resolution solvent | Ethanol:water (7:3) | Maximizes diastereomer solubility |

Biological Activity and Mechanisms

Enzymatic Interactions

In vitro studies of structural analogs suggest potential activity profiles:

-

Tyrosine hydroxylase inhibition: The amino-hydroxyethyl group may compete with L-DOPA binding, reducing catecholamine synthesis (IC₅₀ ~25 µM in rat brain homogenates) .

-

Antioxidant effects: The phenolic hydroxyl group scavenges free radicals (2.1 µmol Trolox equivalents/µmol compound in ORAC assays) .

Receptor Modulation

Docking simulations predict affinity for:

-

Adrenergic receptors: Hydrogen bonding between the hydroxyl group and Ser204 (α₁A subtype) stabilizes antagonist conformations.

-

NMDA receptors: The amino group interacts with GluN2B subunits, potentially mitigating excitotoxicity (Ki ~180 nM in computational models) .

Table 3: Comparative Bioactivity of Phenolic Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume